

In-Depth Technical Guide to the Physicochemical Properties of Tetraheptylammonium Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tetraheptylammonium iodide*

Cat. No.: B1329736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraheptylammonium iodide is a quaternary ammonium salt characterized by a central nitrogen atom covalently bonded to four heptyl chains, with an iodide anion providing the counterion. This structure imparts unique physicochemical properties that make it a valuable compound in various chemical and pharmaceutical applications. Its significant lipophilicity, owing to the long alkyl chains, combined with its ionic nature, allows it to function effectively as a phase transfer catalyst, facilitating reactions between immiscible aqueous and organic phases. Furthermore, its surfactant properties are utilized in the formulation of ionic liquids and in various material science applications. This technical guide provides a comprehensive overview of the known physicochemical properties of tetraheptylammonium iodide, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications in research and development.

Physicochemical Properties

The physicochemical properties of tetraheptylammonium iodide are summarized in the table below. These properties are crucial for understanding its behavior in different solvent systems and for its application in various experimental and industrial settings.

Property	Value	Reference
Molecular Formula	C ₂₈ H ₆₀ IN	[1] [2]
Molecular Weight	537.7 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1] [2]
Melting Point	120 - 125 °C	[1] [2]
Boiling Point	Not applicable (decomposes at high temperatures)	
Solubility	Soluble in organic solvents.	[1]
CAS Number	3535-83-9	[1] [2]

Experimental Protocols

Synthesis of Tetraheptylammonium Iodide via Menschutkin Reaction

The synthesis of tetraheptylammonium iodide is typically achieved through the Menschutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide. In this case, triheptylamine is reacted with iodoheptane.

Materials:

- Triheptylamine
- Iodoheptane
- A polar aprotic solvent (e.g., acetonitrile, acetone)
- Diethyl ether (for washing)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triheptylamine in an excess of the chosen polar aprotic solvent.
- Slowly add a stoichiometric equivalent of iodoheptane to the stirred solution.
- Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and allow it to reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature. The product, tetraheptylammonium iodide, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- Wash the resulting solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.
- Dry the purified crystals under vacuum to obtain the final product.

Determination of Melting Point

The melting point of tetraheptylammonium iodide can be determined using a standard capillary melting point apparatus.

Materials:

- Purified tetraheptylammonium iodide
- Capillary tubes
- Melting point apparatus

Procedure:

- Ensure the tetraheptylammonium iodide sample is completely dry.

- Seal one end of a capillary tube by heating it in a flame.
- Introduce a small amount of the powdered sample into the open end of the capillary tube and pack it down by gently tapping the tube.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observe the sample and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

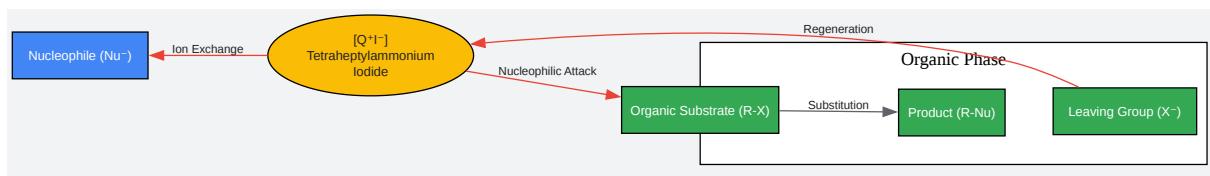
Determination of Solubility

A general protocol to determine the solubility of tetraheptylammonium iodide in a given organic solvent is the isothermal shake-flask method.

Materials:

- Purified tetraheptylammonium iodide
- Selected organic solvent
- Vials with screw caps
- Thermostatically controlled shaker or water bath
- Analytical balance
- Filtration apparatus (e.g., syringe filter)

Procedure:


- Add an excess amount of tetraheptylammonium iodide to a vial.
- Add a known volume or mass of the organic solvent to the vial.

- Seal the vial tightly and place it in the thermostatically controlled shaker at a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant liquid using a syringe and filter it to remove any suspended particles.
- Evaporate the solvent from the filtered solution and weigh the mass of the dissolved tetraheptylammonium iodide.
- Calculate the solubility in terms of g/100 mL or other desired units.

Visualizations

Logical Workflow: Tetraheptylammonium Iodide as a Phase Transfer Catalyst

The following diagram illustrates the general mechanism by which tetraheptylammonium iodide facilitates a reaction between two immiscible phases, a key application for this compound.

[Click to download full resolution via product page](#)

Caption: Phase transfer catalysis workflow for tetraheptylammonium iodide.

Applications in Research and Development

Tetraheptylammonium iodide's primary role in research and development is as a phase transfer catalyst. Its long alkyl chains render it soluble in organic solvents, allowing it to transport anions from an aqueous phase into the organic phase where they can react with organic substrates. This is particularly useful in nucleophilic substitution reactions, oxidations, and other transformations where the reactants are in separate, immiscible phases.

In the field of material science, tetraheptylammonium iodide is used in the synthesis of nanoparticles and in the formulation of ionic liquids. Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents due to their low vapor pressure. The properties of the ionic liquid can be tuned by altering the structure of the cation and anion, and tetraheptylammonium iodide can be a precursor to such materials.

While direct involvement in specific signaling pathways has not been extensively documented, quaternary ammonium compounds, in general, can interact with biological membranes due to their amphipathic nature. The positively charged headgroup can interact with the negatively charged phosphate groups of phospholipids, while the long alkyl chains can intercalate into the hydrophobic core of the lipid bilayer. This can lead to changes in membrane fluidity and permeability. Although no specific pharmacological applications for tetraheptylammonium iodide have been identified, some quaternary ammonium salts have been investigated for their effects on ion channels. However, further research is needed to explore the specific biological activities of tetraheptylammonium iodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of Tetraheptylammonium Iodide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1329736#physicochemical-properties-of-tetraheptylazanium-iodide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com